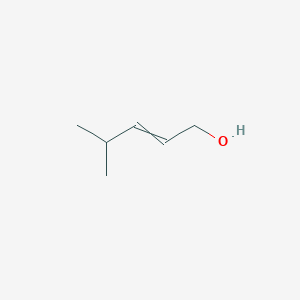
2-Penten-1-ol, 4-methyl-, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Penten-1-ol, 4-methyl-, (2E)-, also known as (2E)-4-methyl-2-penten-1-ol, is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol with a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom. This compound is part of the family of alkenes and is characterized by its distinct structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-1-ol, 4-methyl-, (2E)- can be achieved through various methods. One common approach involves the hydroboration-oxidation of 4-methyl-2-pentene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the anti-Markovnikov addition of borane to the double bond, followed by oxidation to yield the desired alcohol .
Industrial Production Methods
Industrial production of 2-Penten-1-ol, 4-methyl-, (2E)- often involves catalytic processes. One such method includes the use of transition metal catalysts, such as palladium or platinum, to facilitate the selective hydrogenation of 4-methyl-2-pentene. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Penten-1-ol, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the formation of 4-methyl-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-methyl-2-pentenal, 4-methyl-2-pentenoic acid
Reduction: 4-methyl-2-pentanol
Substitution: 4-methyl-2-pentyl chloride, 4-methyl-2-pentyl bromide
科学研究应用
2-Penten-1-ol, 4-methyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
作用机制
The mechanism of action of 2-Penten-1-ol, 4-methyl-, (2E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the hydroxyl group. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
相似化合物的比较
2-Penten-1-ol, 4-methyl-, (2E)- can be compared with other similar compounds, such as:
2-Penten-1-ol: Lacks the methyl group at the fourth carbon, resulting in different reactivity and properties.
4-Methyl-2-pentanol: Saturated alcohol with no double bond, leading to different chemical behavior.
4-Methyl-2-pentene: An alkene without the hydroxyl group, exhibiting different reactivity in chemical reactions
These comparisons highlight the unique structural features and reactivity of 2-Penten-1-ol, 4-methyl-, (2E)-, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
69143-05-1 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC 名称 |
4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
BRYMKDNCWBMHIF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


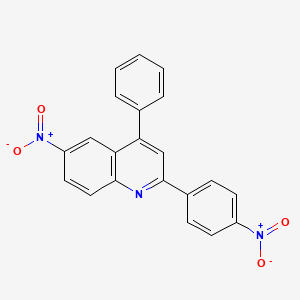
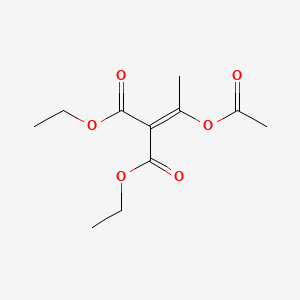
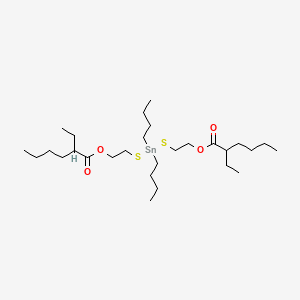
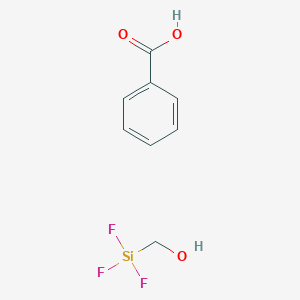
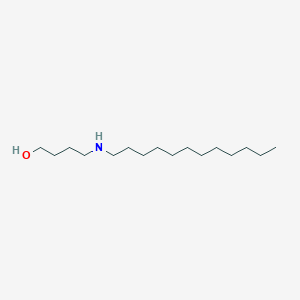
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
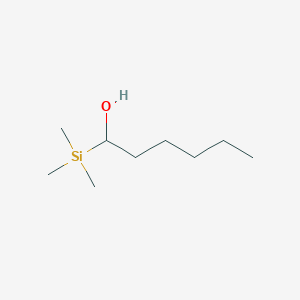
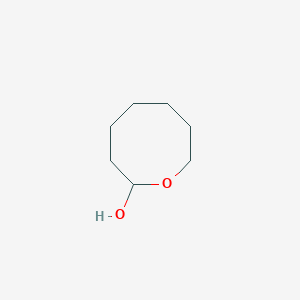
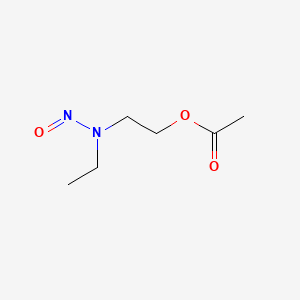
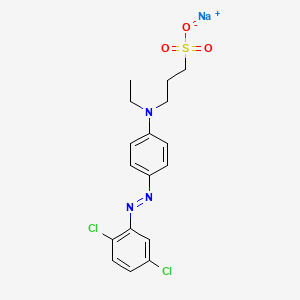
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
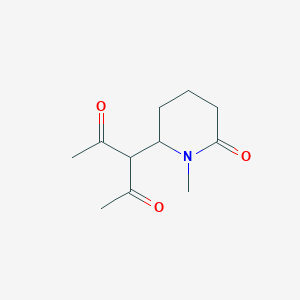
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
